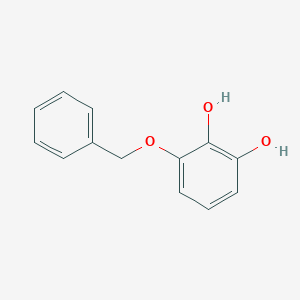

3-(Benzyloxy)benzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEOFGNAYJBNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475078 | |

| Record name | 3-(Benzyloxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52800-47-2 | |

| Record name | 3-(Benzyloxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy Benzene 1,2 Diol and Its Derivatives

Strategies for Introducing the Benzyloxy Moiety

The introduction of a benzyl (B1604629) group to protect one of the hydroxyl functions of a catechol derivative is a common and critical step. The benzyl group is favored for its chemical robustness and can be removed later via methods like hydrogenolysis. nih.gov The primary challenge in this approach is achieving selective mono-benzylation, as the two adjacent hydroxyl groups on the catechol ring have similar reactivity.

Direct benzylation of catechol requires careful control of reaction conditions to favor the formation of the mono-benzyl ether over the di-benzyl ether. This is typically achieved by using a stoichiometric amount of the benzylating agent and base. The choice of base and solvent can influence the selectivity of the reaction. Protecting one of the hydroxyl groups with a temporary, more labile protecting group before benzylation is another strategy to ensure that only one specific hydroxyl group is benzylated.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including benzyl ethers of catechols. masterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, a base is used to deprotonate one of the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide ion. youtube.com This phenoxide then attacks an alkyl halide, such as benzyl bromide or benzyl chloride, displacing the halide and forming the ether linkage. masterorganicchemistry.comwikipedia.org

The reaction is typically carried out in a polar aprotic solvent like DMF or THF to facilitate the SN2 reaction. jk-sci.com For the synthesis to be efficient, the alkylating agent should be a primary halide, like benzyl bromide, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing side reaction. wikipedia.org

| Component | Example Reagents | Role in Reaction | Reference |

|---|---|---|---|

| Alcohol Substrate | Catechol or a derivative | Provides the hydroxyl group for ether formation. | wikipedia.org |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophilic alkoxide/phenoxide. | nih.govjk-sci.com |

| Alkylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Provides the benzyl group and is attacked by the nucleophile. Must be a primary halide for best results. | masterorganicchemistry.comwikipedia.org |

| Solvent | N,N-dimethylformamide (DMF), Tetrahydrofuran (THF) | Aprotic polar solvents are preferred to solvate the cation and increase the nucleophilicity of the phenoxide. | nih.govjk-sci.com |

Modern synthetic chemistry has seen a shift towards using benzyl alcohols as benzylating agents in place of benzyl halides, as this avoids the formation of corrosive hydrogen halides. These reactions often require a catalyst to proceed efficiently. Various catalytic systems have been developed for this purpose. For instance, molecular iodine has been shown to be an inexpensive, non-toxic, and environmentally friendly catalyst for the benzylation of phenols with benzyl alcohol. Transition-metal catalysts, such as those based on iridium, can also facilitate benzylation reactions under mild conditions, offering broad functional group compatibility. organic-chemistry.org

| Catalyst System | Benzylating Agent | Key Advantages | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | Benzyl alcohol | Inexpensive, non-toxic, metal-free, environmentally friendly. | |

| Iridium (Ir) Complexes | Aryl acetic acids | Broad functional group compatibility, avoids highly basic nucleophiles. | organic-chemistry.org |

| Iron(III) (Fe(III)) | Benzyl alcohols | Abundantly available and cheap catalyst system. | nih.gov |

Synthesis of the 1,2-Benzenediol Core

An alternative synthetic strategy involves creating the catechol ring system on a molecule that already contains the required benzyloxy substituent at the correct position. This approach relies on the functionalization of benzene (B151609) derivatives.

A common method for synthesizing catechols involves the oxidation of phenols. nih.govorgsyn.org This two-step sequence begins with the oxidation of a substituted phenol (B47542) to an ortho-quinone. nih.govresearchgate.net Various oxidizing agents can be employed, including hydrogen peroxide (H₂O₂) or 2-iodoxybenzoic acid (IBX). nih.gov However, using H₂O₂ can sometimes lead to a mixture of catechol and its isomer, hydroquinone (B1673460) (1,4-dihydroxybenzene). nih.gov Following the oxidation, the resulting o-quinone is reduced to the corresponding catechol. rsc.org This reduction step converts the two carbonyl groups of the quinone back into hydroxyl groups, forming the 1,2-diol system. researchgate.net

Another related method is the Dakin oxidation, where an ortho-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to yield a benzenediol. orgsyn.orgwikipedia.org

| Step | Starting Material Type | Example Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Phenol | Hydrogen peroxide (H₂O₂), 2-Iodoxybenzoic acid (IBX) | ortho-Benzoquinone | nih.gov |

| Reduction | ortho-Benzoquinone | Sodium dithionite, Sodium borohydride (B1222165) | Catechol (Pyrocatechol) | researchgate.net |

| Dakin Oxidation | ortho-Hydroxybenzaldehyde | Hydrogen peroxide (H₂O₂), NaOH | Catechol | orgsyn.orgresearchgate.net |

The synthesis of polysubstituted benzenes relies heavily on controlling the regiochemistry of reactions like electrophilic aromatic substitution (EAS). fiveable.me The directing effects of substituents already present on the benzene ring are crucial for installing new functional groups in the desired positions. fiveable.meyoutube.com

One such pathway involves the use of a substituted aniline. For example, a process starting with 3-aminobenzenesulphonic acid can be used. google.com The amino group is first converted into a diazonium salt using an alkali metal nitrite (B80452) and a mineral acid. This diazonium salt is then hydrolyzed to yield a hydroxyl group, forming a 3-hydroxybenzenesulphonic acid derivative. This phenol can then be benzylated (as described in section 2.1) before the sulfonic acid group is converted into the second hydroxyl group to complete the catechol ring. google.com

More recently, methods involving the direct C-H oxygenation of phenols have been developed. acs.org These reactions, often catalyzed by palladium (Pd), can install a hydroxyl group at the ortho position of a phenol with high site selectivity, providing a direct route to catechol derivatives. nih.govacs.org

Multi-Step Synthesis Pathways Involving 3-(Benzyloxy)benzene-1,2-diol

The utility of this compound is most evident in multi-step syntheses where precise control over reactivity is essential. The benzyloxy group serves as a robust protecting group for one of the hydroxyl functions of the catechol moiety, enabling chemists to manipulate other parts of the molecule before deprotection reveals the final 1,2-diol structure. This approach is fundamental in building complex molecules where unprotected catechols would otherwise interfere with reaction sequences.

This compound and related substituted benzene-1,2-diols are valuable precursors for synthesizing complex ligands and organic building blocks. sigmaaldrich.com These building blocks are foundational components for the modular assembly of larger molecular structures, including supramolecular complexes and metal-organic frameworks. sigmaaldrich.com

The catechol unit is an excellent chelating agent for various metals. By modifying the catechol ring, ligands with specific properties can be designed. For instance, Mannich base derivatives of benzene-1,2-diol, such as 3-(dialkylaminomethyl)benzene-1,2-diols, have been shown to form zwitterionic mononuclear and polynuclear complexes with elements like aluminum(III) and silicon(IV). researchgate.net These complexes exhibit unique partitioning abilities between aqueous and organic phases, a property that is valuable in separation and sensing applications. researchgate.net The synthesis of such ligands often involves the strategic use of protecting groups, like the benzyl group in this compound, to direct reactions to other positions on the aromatic ring before revealing the chelating diol functionality.

Furthermore, tripodal ligands featuring benzene-dithiolato groups, which are sulfur analogs of catechols, have been synthesized as siderophore analogs for metal chelation. znaturforsch.com The multi-step synthesis of these complex structures underscores the importance of precursor molecules where reactive functional groups are temporarily masked. znaturforsch.com

Table 1: Examples of Complex Structures Derived from Benzene-1,2-diol Precursors

| Precursor Type | Resulting Complex/Building Block | Application Area | Source(s) |

|---|---|---|---|

| Mannich base derivatives of benzene-1,2-diol | Zwitterionic Al(III) and Si(IV) complexes | Metal chelation, separation science | researchgate.net |

| Tris(benzene-o-dithiol)-functionalized tripods | Siderophore analogs for Ti(IV) chelation | Bioinorganic chemistry, metal sequestration | znaturforsch.com |

| General functionalized organic molecules | Components for supramolecular complexes, MOFs | Materials science, medicinal chemistry | sigmaaldrich.com |

Chiral diols are critical structural motifs in a vast array of biologically active natural products and pharmaceuticals. thieme-connect.de Consequently, developing stereoselective methods for their synthesis is a major focus of organic chemistry. thieme-connect.de Benzyloxy-protected compounds are frequently employed in these synthetic routes.

A notable example is the stereoselective total synthesis of (R)-Rugulactone. nih.gov This synthesis begins with 3-benzyloxypropanol and proceeds through a sequence of reactions, including a Sharpless asymmetric epoxidation, to create a chiral epoxy alcohol. nih.gov Subsequent selective hydride reduction of this intermediate yields the chiral 1,3-diol, (R)-5-(Benzyloxy)pentane-1,3-diol, with high stereoselectivity. nih.gov This pathway highlights how a benzyloxy group can be carried through multiple synthetic steps to ultimately afford a complex chiral diol.

Powerful asymmetric reactions are available for the synthesis of both syn- and anti-1,2-diols. thieme-connect.de The catalytic asymmetric dihydroxylation of alkenes, often using osmium(VIII) oxide, is a prominent method for producing syn-1,2-diols. thieme-connect.de For the synthesis of anti-1,3-diols, enantiopure precursors such as 1,2:4,5-diepoxypentanes can be used. orgsyn.org These symmetric bis-electrophiles can undergo double nucleophilic addition to generate C2-symmetric anti-1,3-diols or sequential additions to create asymmetric diols. orgsyn.org These established methodologies form the toolkit for synthesizing complex polyol fragments found in many natural products. orgsyn.orgliverpool.ac.uk

Table 2: Key Stereoselective Methods for Diol Synthesis

| Method | Target Diol Relationship | Key Reagents/Precursors | Source(s) |

|---|---|---|---|

| Sharpless Asymmetric Epoxidation & Reduction | Chiral 1,3-diols | Allyl alcohols, Ti(O-iPr)₄, (-)-DET, Red-Al | nih.gov |

| Catalytic Asymmetric Dihydroxylation | syn-1,2-diols | Alkenes, Osmium(VIII) oxide | thieme-connect.de |

| Nucleophilic Addition to Chiral Bis-epoxides | anti-1,3-diols | Enantiopure 1,2:4,5-diepoxypentanes, organometallic nucleophiles | orgsyn.org |

Chemo- and Regioselectivity in Synthetic Routes

Controlling selectivity is paramount in the synthesis of substituted aromatic compounds like derivatives of this compound. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity involves the preference for reaction at one position over another. study.com

Regioselectivity in the context of this compound is primarily dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS). Both the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are strong electron-donating groups and are therefore ortho, para-directors. This means that incoming electrophiles will be directed to the positions ortho and para relative to these groups. The order in which substituents are introduced in a multi-step synthesis is critical for achieving the desired substitution pattern. lumenlearning.com For example, to install a group at a position meta to a final amino group, one would typically introduce a meta-directing nitro group first, perform the subsequent substitution, and then reduce the nitro group to the ortho, para-directing amino group. lumenlearning.com

Chemoselectivity is crucial due to the presence of multiple reactive sites in this compound: the acidic phenolic hydroxyl group, the benzyl ether, and the aromatic ring. A reaction can be designed to be chemoselective by choosing reagents that react with only one functional group. For instance, a mild base would deprotonate the phenolic hydroxyl without affecting the ether linkage. Conversely, catalytic hydrogenation (e.g., H₂/Pd-C) can be used to cleave the benzyl ether (debenzylation) to unmask the second hydroxyl group, a reaction that would typically leave other functional groups on the ring intact. The ability to selectively reduce a ketone in the presence of an ester using a reagent like sodium borohydride is a classic example of chemoselectivity that illustrates this principle. study.com

Table 3: Selectivity in Reactions of Substituted Benzenes

| Selectivity Type | Definition | Application to this compound | Source(s) |

|---|---|---|---|

| Regioselectivity | Preference for reaction at a specific position. | The -OH and -OBn groups direct incoming electrophiles to the ortho and para positions of the benzene ring. | study.comlumenlearning.com |

| Chemoselectivity | Preference for reaction with a specific functional group. | A reagent can be chosen to react selectively with the free -OH group (e.g., with a base) or the -OBn group (e.g., via catalytic hydrogenation). | study.com |

Chemical Reactivity and Derivatization of 3 Benzyloxy Benzene 1,2 Diol

Reactions Involving the Catechol Moiety

The catechol portion of 3-(benzyloxy)benzene-1,2-diol, with its vicinal hydroxyl groups on a benzene (B151609) ring, is the center of significant chemical activity. This includes oxidation to quinones, condensation with amines, and chelation with metal ions.

The catechol ring is susceptible to oxidation, which converts the diol into the corresponding ortho-quinone. The oxidation of this compound yields 3-benzyloxy-1,2-o-quinone, a stable crystalline solid. This transformation can be achieved using various oxidizing agents. While specific procedures like "Carlson's procedure" have been cited for this conversion, a range of chemical and enzymatic oxidants are known to effect the oxidation of catechols. orgsyn.org Chemical oxidants such as sodium periodate (B1199274) are commonly employed for this purpose. nih.gov Additionally, enzymes like catechol oxidase, a type of polyphenoloxidase, catalyze the oxidation of catechols to o-quinones in the presence of oxygen. rsc.orgsaps.org.uk This enzymatic browning is a well-known phenomenon in fruits and vegetables. saps.org.uk The resulting 3-benzyloxy-1,2-o-quinone is a valuable intermediate for further synthetic transformations due to its electrophilic nature.

The catechol moiety, particularly after oxidation to the o-quinone, can participate in condensation reactions. However, the hydroxyl groups themselves can direct reactions. While direct condensation of the diol is less common, the formation of Schiff bases, or imines, is a characteristic reaction of carbonyl compounds. wikipedia.orgnih.gov Therefore, the derivative 3-benzyloxy-1,2-o-quinone would be expected to react with primary amines to form Schiff bases. The general synthesis of Schiff bases involves the condensation of an amine with a carbonyl compound, often catalyzed by acid or base, proceeding through a hemiaminal intermediate followed by dehydration. wikipedia.orguky.edu Catechol-containing Schiff bases have been synthesized, for instance, by the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) with substituted o-aminophenols. researchgate.net These reactions highlight the potential for the carbonyl groups of 3-benzyloxy-1,2-o-quinone to undergo condensation with various amines to furnish a diverse range of imine derivatives.

The adjacent hydroxyl groups of the catechol unit in this compound provide an excellent bidentate ligand for a wide variety of metal ions. Catechols are known to form stable complexes with numerous metals, including iron(III), aluminum(III), copper(II), and others. rsc.orguu.nlescholarship.org The formation of these complexes is a key aspect of the biological and chemical activity of many catechol-containing compounds. For example, the strong interaction between catechol moieties and iron(III) ions is fundamental to the remarkable adhesion of mussel foot proteins. escholarship.org Research on substituted catechols has demonstrated the formation of mononuclear and polynuclear complexes. uu.nl The presence of the benzyloxy group in this compound is not expected to hinder this complexation ability and may influence the solubility and electronic properties of the resulting metal complexes.

The oxidized derivative, 3-benzyloxy-1,2-o-quinone, exhibits diverse reactivity towards organometallic reagents. The electronically differentiated carbonyls and alkene moieties of the quinone allow for chemoselective additions. Various organometallic nucleophiles can undergo selective 1,2-addition, 1,4-addition, or etherification.

For instance, Grignard reagents such as methylmagnesium chloride and other alkyl Grignard reagents chemoselectively participate in 1,2-addition reactions to one of the carbonyl groups, affording stable o-quinol adducts in moderate yields. orgsyn.org This provides an alternative to oxidative dearomatization for the synthesis of o-quinols. orgsyn.org

The reaction outcomes can be highly dependent on the nature of the organometallic reagent. While many Grignard reagents favor 1,2-addition, others, along with organolithium, organocadmium, and organocerium reagents, can lead to the formation of the catechol through reduction. orgsyn.org Allyl organometallic reagents have been shown to undergo a net 1,4-addition. orgsyn.org Furthermore, organometallic reagents with significant single-electron transfer character tend to favor 1,4-addition to an oxygen atom, resulting in etherification. orgsyn.org

Below is a table summarizing the chemoselective additions of various organometallic reagents to 3-benzyloxy-1,2-o-quinone. orgsyn.org

| Organometallic Reagent | Type of Addition | Product Type |

|---|---|---|

| Alkyl Grignard Reagents (e.g., MeMgCl) | 1,2-Addition | o-Quinol |

| Allyl Organometallic Reagents | 1,4-Addition | Substituted Catechol |

| Reagents with SET character | 1,4-Addition to Oxygen | Etherified Catechol |

| Organolithium Reagents | Reduction | Catechol |

| Organocadmium Reagents | Reduction | Catechol |

Reactions Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for one of the hydroxyl functions of the catechol. Its selective removal is a key strategy in the synthesis of asymmetrically substituted catechols.

The cleavage of the benzyl (B1604629) ether in this compound can be accomplished through several methods, with the choice of method depending on the presence of other functional groups in the molecule.

A widely used method for debenzylation is catalytic hydrogenolysis. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. rsc.org This method is generally efficient but can be incompatible with other reducible functional groups like alkenes or nitro groups. rsc.org Alternative catalysts, such as SiliaCat Pd(0), have been developed to perform this transformation under milder conditions, such as at room temperature and atmospheric pressure of hydrogen, which can offer greater selectivity. rsc.org

For molecules sensitive to hydrogenation, chemical methods of debenzylation are available. The use of strong acids can cleave benzyl ethers, but this is limited to substrates that can withstand acidic conditions. nih.gov A milder approach involves the use of Lewis acids like boron trichloride (B1173362) (BCl₃), often in the presence of a cation scavenger such as pentamethylbenzene (B147382) to trap the resulting benzyl cation and prevent side reactions. saps.org.uk

Oxidative cleavage is another alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. More recently, visible-light-mediated oxidative debenzylation using DDQ has been developed, enabling the use of benzyl ethers as temporary protecting groups with high functional group tolerance. wikipedia.org

The following table outlines some of the common strategies for the selective deprotection of benzyl ethers.

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C or SiliaCat Pd(0) | Efficient, but can reduce other functional groups. rsc.org |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Mild conditions, suitable for acid-labile substrates. saps.org.uk |

| Oxidative Cleavage | DDQ, visible light | High functional group tolerance. wikipedia.org |

Modifications of the Benzyl Moiety

The benzyl group in this compound primarily serves as a protecting group for one of the phenolic hydroxyls. Its removal, or debenzylation, is a common and crucial modification, yielding benzene-1,2,3-triol (pyrogallol). This transformation can be accomplished through several established methods, primarily catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is the most prevalent method for cleaving benzyl ethers. chempedia.info The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The process is generally clean, efficient, and proceeds under mild conditions, making it compatible with many other functional groups. researchgate.netcapes.gov.br The benzyl group is reduced to toluene, leaving the free hydroxyl group.

Acid- and Lewis Acid-Mediated Cleavage: Certain strong acids and Lewis acids can effect the cleavage of benzyl ethers. For instance, boron trichloride (BCl₃) in the presence of a cation scavenger like pentamethylbenzene provides a mild and effective method for debenzylating aryl benzyl ethers, which is particularly useful for substrates with acid-labile functionalities. researchgate.net Trifluoroacetic acid (TFA) has also been reported for the efficient deprotection of aryl benzyl ethers, with cleavage being notably rapid for substrates containing ortho-electron-withdrawing groups. epa.gov

Oxidative Debenzylation: Photo-oxidative methods offer an alternative route for benzyl ether cleavage. For example, visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively remove the benzyl group under mild conditions. orgsyn.org

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, common laboratory procedure. chempedia.info |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Effective for complex molecules with acid-sensitive groups. researchgate.net |

| Acid Cleavage | Trifluoroacetic Acid (TFA) | Mild and rapid, particularly for phenols with certain substituents. epa.gov |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Visible Light | High functional group tolerance. orgsyn.org |

Transformations and Rearrangements of the Core Structure

The catechol core of this compound is the site of significant reactivity, allowing for various transformations and cyclizations. However, certain reactions common to other types of diols are less favorable for this aromatic system.

Regioselective 1,2-Diol Rearrangements

Classic 1,2-diol rearrangements, such as the pinacol (B44631) rearrangement, involve the migration of a carbon or hydrogen atom adjacent to a hydroxyl group under acidic conditions. This process proceeds through a carbocation intermediate. For aromatic diols like catechol derivatives, such rearrangements are not typically observed. The high energy required to disrupt the stability of the aromatic π-system makes the formation of the necessary cationic intermediate on the benzene ring highly unfavorable. Any conditions forceful enough to induce such a rearrangement would likely lead to decomposition and polymerization of the electron-rich phenol (B47542).

Cyclization Reactions

The two adjacent hydroxyl groups of the catechol moiety provide a versatile handle for the synthesis of five-membered heterocyclic rings fused to the benzene core. These cyclization reactions are a cornerstone of catechol chemistry.

Formation of Benzodioxoles: The most common cyclization involves the reaction with aldehydes or ketones in the presence of an acid catalyst to form acetals or ketals, respectively. These fused-ring structures are known as 1,3-benzodioxoles. For example, reacting this compound with a methylene (B1212753) source like diiodomethane (B129776) or with an appropriate aldehyde would yield the corresponding substituted 4-benzyloxy-1,3-benzodioxole. These benzodioxole derivatives are found in numerous natural products and are valuable synthetic intermediates.

Other Cyclization Reactions:

Carbonates: Reaction with phosgene (B1210022) (COCl₂) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), leads to the formation of a cyclic carbonate.

Sulfites and Sulfates: Treatment with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) yields the corresponding cyclic sulfite (B76179) or sulfate.

Phosphates: Reaction with phosphorus oxychloride (POCl₃) can produce a cyclic phosphate (B84403) ester.

These reactions effectively protect the catechol diol, allowing for further selective chemistry on other parts of the molecule. The resulting heterocyclic rings can also be cleaved under specific conditions to regenerate the diol.

Regioselective Functionalization of the Aromatic Ring (e.g., C-H functionalization)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups. lkouniv.ac.inminia.edu.eg Both groups are ortho-, para-directing activators. masterorganicchemistry.com

The positions on the benzene ring available for substitution are C4, C5, and C6. The directing effects of the existing substituents determine the regiochemical outcome of C-H functionalization:

The 1-hydroxyl group directs electrophiles to the ortho (C6) and para (C4) positions.

The 2-hydroxyl group directs to the ortho (C3, already substituted) and para (C5) positions.

The 3-benzyloxy group directs to the ortho (C2, already substituted; C4) and para (C6) positions.

Combining these effects, the C4 and C6 positions are the most strongly activated, as they are ortho or para to two activating groups (-OH at C1 and -OBn at C3 for C4 and C6; -OH at C2 is meta). The C5 position is activated by the C2-hydroxyl group but is meta to the other two groups. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions.

Studies on the electrophilic substitution of catechol and its monoethers support this prediction. For instance, the tritylation of catechol ethers in nitromethane (B149229) was found to be highly regioselective, with substitution occurring at the position para to the ether linkage (equivalent to the C4 position in 3-benzyloxybenzene-1,2-diol). This highlights the powerful directing influence of the alkoxy group.

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Reaction with Br₂ or Cl₂ in a suitable solvent would likely yield 4-halo and/or 6-halo derivatives.

Nitration: Using dilute nitric acid can introduce a nitro (-NO₂) group, again expected at the C4 or C6 position. Harsher conditions must be avoided to prevent oxidation of the electron-rich ring.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the most activated positions, though Lewis acid catalysts may coordinate with the hydroxyl groups, complicating the reaction.

Modern C-H activation methodologies, often catalyzed by transition metals like rhodium or palladium, provide advanced tools for the selective functionalization of such aromatic systems, enabling the introduction of a wide range of substituents with high precision. nih.govyale.edupkusz.edu.cn

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure.

1D NMR (¹H, ¹³C) Analysis

A ¹H NMR spectrum of 3-(Benzyloxy)benzene-1,2-diol would be expected to reveal distinct signals for the protons on the catechol ring, the benzylic methylene (B1212753) protons, and the protons of the benzyl (B1604629) group's phenyl ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the range of 6.5-7.5 ppm, with the benzylic protons (–O–CH₂–Ph) showing a characteristic singlet around 5.0 ppm. The hydroxyl protons would likely present as broad singlets, the positions of which could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the catechol and benzyl rings would resonate in the aromatic region (typically 110-160 ppm), while the benzylic methylene carbon would appear further upfield. The carbons bearing the hydroxyl and benzyloxy groups would have their chemical shifts significantly influenced by the oxygen atoms.

Without experimental data, a precise data table cannot be generated.

2D NMR Techniques (e.g., NOESY) for Structural Assignment

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in confirming the substitution pattern and the through-space proximity of protons. For this compound, a NOESY experiment could show correlations between the benzylic methylene protons and the protons on the adjacent catechol ring, as well as with the ortho-protons of the benzyl group's phenyl ring. This would provide conclusive evidence for the connectivity and conformation of the benzyloxy substituent.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present in a molecule and its electronic properties.

Vibrational Analysis and Functional Group Identification (IR)

An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O–H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. C–H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A prominent C–O stretching band for the ether linkage would be expected around 1200-1250 cm⁻¹.

A detailed data table of vibrational frequencies is not available.

Electronic Transitions and Tautomerism (UV-Vis)

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* electronic transitions within the aromatic rings. The presence of the hydroxyl and benzyloxy substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The study of the UV-Vis spectrum in different solvents and at varying pH could also provide insights into potential tautomeric equilibria, although for a catechol derivative, this is less common than for other phenolic systems.

Specific absorption maxima (λmax) cannot be provided without experimental data.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₂O₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (216.23 g/mol ).

The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and characteristic fragment for benzyl-containing compounds. Another significant fragmentation pathway could involve the loss of the entire benzyloxy group to give a catechol-derived fragment.

A table of characteristic mass spectral fragments cannot be compiled without experimental data.

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements within a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₁₃H₁₂O₃. Based on this, the theoretical elemental composition can be calculated. While specific experimental data from published research for this compound is not available, the theoretical values provide a benchmark for its composition.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 72.21 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.59 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.20 |

| Total Molecular Weight | 216.23 g/mol |

Thermal Analysis (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material, study its decomposition kinetics, and identify the components of a mixture. A TGA curve plots the mass of the sample against the temperature, revealing temperatures at which the material undergoes decomposition or desolvation.

A review of published scientific studies indicates that thermogravimetric analysis data for this compound has not been reported.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light. This technique is used to measure the excitation and emission spectra of fluorescent compounds.

No specific experimental data regarding the fluorescence properties of this compound, such as its excitation and emission maxima or quantum yield, are available in the current scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by modeling the electron density. For 3-(Benzyloxy)benzene-1,2-diol, DFT calculations are instrumental in elucidating its geometric, electronic, spectroscopic, and conformational characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. stackexchange.com Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311+G(d,p), the equilibrium geometry of this compound can be determined. iucr.orgnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also revealed through these calculations. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key parameter, indicating the chemical stability and the energy required for electronic excitation. iucr.orgnih.gov For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich catechol and benzyl (B1604629) rings, while the LUMO is distributed over the aromatic system, indicating regions susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzyloxy-Substituted Aromatic System (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-O (ether) | ~1.37 | |

| O-H (hydroxyl) | ~0.96 | |

| Bond Angles (°) | C-C-C (aromatic) | ~120.0 |

| C-O-C (ether) | ~118.0 | |

| C-C-O (hydroxyl) | ~119.5 | |

| Dihedral Angle (°) | C-O-C-C | Variable (Defines Conformation) |

Note: Data are representative values for similar molecular fragments and illustrate typical outputs of DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR shifts, UV-Vis transitions)

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structure validation.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.orgsamsun.edu.tr These theoretical values are crucial for assigning signals in experimental spectra to specific atoms within the this compound structure.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of UV-Vis peaks. These transitions typically correspond to π → π* excitations within the aromatic rings of the molecule.

Conformational Analysis and Energetics

The flexibility of the benzyloxy group, specifically the rotation around the C-O-C-C ether linkage, means that this compound can exist in multiple conformations. nih.gov DFT calculations can map the potential energy surface by systematically rotating this dihedral angle to identify stable conformers (energy minima) and the energy barriers (transition states) between them. nih.gov

This analysis reveals the relative energies of different spatial arrangements of the benzyl group with respect to the catechol ring. The global minimum conformation represents the most populated and stable form of the molecule in the gas phase. The energy differences between conformers are typically small, often within a few kcal/mol, indicating that multiple conformations may coexist at room temperature. nih.govchemrxiv.org

Molecular Modeling and Dynamics Simulations

Building upon the static picture provided by DFT, molecular modeling and dynamics simulations offer insights into the dynamic behavior and intermolecular interactions of this compound.

Prediction of Stereochemistry and Diastereomeric Assignments

The parent structure of this compound is achiral and therefore does not have enantiomers or diastereomers. However, if chiral centers were introduced through substitution, computational methods could be employed to predict the relative stability of the resulting diastereomers. nih.gov By calculating the ground state energies of different stereoisomers, it is possible to predict which would be thermodynamically favored. Computational approaches are powerful tools for understanding the origins of stereoselectivity in reactions involving similar chiral molecules. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld surfaces)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions. mdpi.com

For this compound, this analysis would reveal the nature and extent of interactions such as:

O-H···O Hydrogen Bonds: Strong interactions involving the hydroxyl groups of the catechol moiety.

C-H···O Interactions: Weaker hydrogen bonds between carbon donors and oxygen acceptors.

π-π Stacking: Interactions between the aromatic rings of the catechol and benzyl groups.

H···H Contacts: General van der Waals forces, which typically cover a large portion of the molecular surface.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzyloxy-Containing Aromatic Compound

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~40 - 50% | Represents van der Waals forces and is the most prevalent contact. |

| C···H / H···C | ~25 - 40% | Indicates C-H···π interactions and general van der Waals contacts. nih.gov |

| O···H / H···O | ~15 - 20% | Corresponds to hydrogen bonding involving hydroxyl and ether oxygen atoms. iucr.org |

| C···C | ~3 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Note: Data are representative values based on published analyses of similar molecules and illustrate the typical quantitative output of Hirshfeld analysis. iucr.orgnih.goviucr.org

Quantum Chemical Characterization of Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. For this compound, these theoretical studies can elucidate the distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential, all of which are crucial in predicting its chemical behavior.

A full geometry optimization of this compound, typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p), would reveal the most stable conformation of the molecule. In this conformation, the dihedral angles between the catechol ring and the benzyl group would be optimized to minimize steric hindrance and maximize any stabilizing intramolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. For a catechol derivative like this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring, specifically on the hydroxyl groups and the aromatic pi system. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO suggests a greater propensity to act as an electron donor in chemical reactions.

Conversely, the LUMO is anticipated to be distributed over the aromatic rings, with potential contributions from the benzylic methylene (B1212753) group. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atoms of the hydroxyl groups and the ether linkage, indicating their nucleophilic character and suitability as sites for electrophilic attack. Regions of positive potential (typically colored blue) would be associated with the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic character and potential to act as hydrogen bond donors.

The following table presents hypothetical, yet representative, quantum chemical descriptors for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. These values are based on typical findings for structurally similar phenol (B47542) and catechol derivatives found in the literature.

| Quantum Chemical Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| EHOMO | -5.85 eV | Indicates a good electron-donating capability, characteristic of the catechol moiety. |

| ELUMO | -0.95 eV | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.90 eV | Reflects a relatively high kinetic stability. |

| Dipole Moment (μ) | 2.5 D | Indicates a moderate overall polarity of the molecule. |

| Mulliken Charge on O1 (hydroxyl) | -0.65 e | Confirms the high negative charge density on the hydroxyl oxygen. |

| Mulliken Charge on O2 (hydroxyl) | -0.64 e | Similar to O1, indicating a nucleophilic character. |

| Mulliken Charge on O3 (ether) | -0.58 e | Shows a significant negative charge, but slightly less than the hydroxyl oxygens. |

Structure-Activity Relationship (SAR) Modeling (non-clinical focus)

The catechol group is well-known for its ability to participate in hydrogen bonding and to chelate metal ions. The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors. This dual character is crucial for interactions with other molecules that have complementary functionalities. Furthermore, the catechol moiety can be oxidized to the corresponding ortho-quinone, a transformation that is central to the redox chemistry of many catechol-containing compounds. The antioxidant properties of many natural phenols and catechols are directly related to their ability to donate a hydrogen atom from a hydroxyl group to a radical species. The intramolecular hydrogen bond between the two hydroxyl groups in catechol derivatives is known to weaken the O-H bond of the "free" hydroxyl group, making it a more effective hydrogen atom donor.

The benzyloxy group introduces several important features. The ether linkage is a potential hydrogen bond acceptor. The benzyl group itself is bulky and hydrophobic, which will influence the molecule's solubility and its interactions with nonpolar environments. The aromatic ring of the benzyl group can participate in arene-arene interactions (π-π stacking) with other aromatic systems.

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions that are fundamental to its behavior as a ligand.

Hydrogen Bonding: The primary sites for hydrogen bonding are the two hydroxyl groups of the catechol moiety. These can act as hydrogen bond donors to acceptor atoms like oxygen or nitrogen on a target molecule. The oxygen atoms of the hydroxyl groups, as well as the ether oxygen of the benzyloxy group, can act as hydrogen bond acceptors for donor groups on a target. The presence of an intramolecular hydrogen bond between the two hydroxyl groups of the catechol ring is also a possibility, which can influence the acidity and reactivity of the remaining "free" hydroxyl group.

Arene-Arene Interactions: The molecule possesses two aromatic rings: the catechol ring and the phenyl ring of the benzyl group. These rings can engage in several types of arene-arene interactions with aromatic residues of a target structure. These interactions can include:

Parallel-displaced π-stacking: Where the two aromatic rings are parallel but not perfectly eclipsed.

T-shaped (edge-to-face) π-stacking: Where the edge of one aromatic ring points towards the face of the other.

Parallel-stacked π-stacking: Where the rings are stacked directly on top of each other, though this is generally less favorable than the displaced or T-shaped arrangements.

The electron-rich nature of the catechol ring, due to the electron-donating hydroxyl groups, and the relatively neutral phenyl ring of the benzyl group can lead to favorable quadrupole-quadrupole or dipole-quadrupole interactions with other aromatic systems.

The following table summarizes the potential non-covalent interactions involving the different structural motifs of this compound.

| Structural Motif | Potential Interaction Type | Role of the Motif | Potential Interaction Partner |

|---|---|---|---|

| Catechol Hydroxyl Groups | Hydrogen Bonding | Donor | Hydrogen bond acceptor (e.g., O, N atoms) |

| Acceptor | Hydrogen bond donor (e.g., -OH, -NH groups) | ||

| Catechol Aromatic Ring | Arene-Arene Interaction | π-system (electron-rich) | Aromatic rings (electron-poor or neutral) |

| Ether Oxygen | Hydrogen Bonding | Acceptor | Hydrogen bond donor (e.g., -OH, -NH groups) |

| Benzyl Aromatic Ring | Arene-Arene Interaction | π-system (neutral) | Aromatic rings (electron-rich or -poor) |

| Benzyl Group | Hydrophobic Interaction | Nonpolar moiety | Hydrophobic pockets or surfaces |

Applications in Chemical Science and Technology

Role in Organic Synthesis and Medicinal Chemistry Research

In the realms of organic synthesis and medicinal chemistry, the catechol scaffold is a crucial structural component found in numerous naturally occurring compounds and marketed drugs that exhibit a wide range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. researchgate.netresearchgate.net 3-(Benzyloxy)benzene-1,2-diol serves as a valuable starting material and intermediate in the synthesis of these complex molecules.

The structure of this compound makes it an ideal building block for creating pharmaceutical intermediates. The benzyl (B1604629) group acts as a robust protecting group for one of the hydroxyl functions of the catechol moiety. google.com This protection is crucial in multi-step syntheses as it prevents the catechol from undergoing unwanted side reactions, such as oxidation, while allowing chemists to selectively perform reactions on the unprotected hydroxyl group or other parts of the molecule. google.com Once the desired transformations are complete, the benzyl group can be readily removed to reveal the free catechol.

This strategy is employed in the synthesis of various drug analogs for structure-activity relationship (SAR) studies. By using this compound, medicinal chemists can systematically modify other parts of a target molecule to investigate how these changes affect its biological activity, a fundamental process in drug discovery. The catechol unit itself is a key pharmacophore in several medications, including drugs like Levodopa and Carbidopa, used in the management of Parkinson's disease. researchgate.netctppc.org

Table 1: Key Structural Features of this compound for Synthesis

| Feature | Role in Synthesis | Advantage |

|---|---|---|

| Catechol Moiety | Core structural unit (pharmacophore) for various bioactive molecules. researchgate.net | Provides a scaffold known for biological activity; allows for further functionalization. |

| Benzyl Protecting Group | Shields one hydroxyl group from reacting. google.com | Enables regioselective reactions and prevents unwanted oxidation of the catechol. |

| Free Hydroxyl Group | Site for chemical modification and bond formation. | Allows for the attachment of other molecular fragments to build complexity. |

| Aromatic Ring | Rigid scaffold for orienting functional groups. | Provides a stable core structure and can engage in π–π stacking interactions. |

The catechol structure is a well-established motif in the design of enzyme inhibitors. nih.gov Catechol-containing compounds are known to inhibit a variety of enzymes, such as catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease, and lipoxygenases, which are implicated in inflammation. researchgate.netlookchem.com

This compound serves as a precursor for the synthesis of these inhibitors. For mechanistic studies, researchers often synthesize a series of related compounds (analogs) to probe the active site of an enzyme. The benzyloxy group allows for the construction of the main molecular framework before the final deprotection step reveals the active catechol unit. This approach is critical for understanding how the inhibitor binds to the enzyme and exerts its effect. For instance, studies on catechol 2,3-dioxygenase have shown that substituted catechols can act as potent inhibitors, with their effectiveness depending on the nature and position of the substituent. nih.gov The synthesis of such substituted catechols can be facilitated by using appropriately protected starting materials like this compound.

The adjacent hydroxyl groups of the catechol unit in this compound make it an excellent bidentate ligand for a wide range of metal ions. purdue.edu Ligands are molecules that bind to a central metal atom to form a coordination complex. purdue.edu Catechol and its derivatives are known to form stable complexes with numerous metals, including iron, copper, aluminum, and titanium. ias.ac.inresearchgate.netresearchgate.net

The formation of these metal complexes is a key aspect of their biological roles and technological applications. In medicinal chemistry, the ability of catechol-containing drugs to chelate metal ions can be central to their mechanism of action. ctppc.orgctppc.org In materials science, this property is exploited to create metal-organic frameworks and catalysts. The benzyloxy substituent on the benzene (B151609) ring of this compound can influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its stability, reactivity, and solubility. acs.org

Table 2: Examples of Metal Ions Complexed by Catechol-Type Ligands

| Metal Ion | Coordination Complex Type | Potential Application Area |

|---|---|---|

| Iron (Fe³⁺) | Tris-catecholate complexes | Siderophore mimics, iron transport studies |

| Copper (Cu²⁺) | Square planar or octahedral complexes ias.ac.in | Catalysis, enzyme modeling |

| Aluminum (Al³⁺) | Mononuclear and polynuclear complexes researchgate.net | Lewis acid catalysis, materials science |

| Titanium (Ti⁴⁺) | Octahedral complexes researchgate.net | Catalysis, precursor for nanoparticles researchgate.net |

| Cobalt (Co³⁺) | Octahedral complexes acs.org | Redox-active materials, bioinorganic chemistry |

Contributions to Materials Science Research

The rigid structure and versatile reactivity of this compound also make it a valuable component in the field of materials science, particularly in the design of functional organic materials.

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their well-defined structures and tunable pore environments make them promising for applications in gas separation, catalysis, and sensing. nih.govnih.gov The design of COFs relies on the use of geometrically defined monomers that can be linked together in a predictable way. mdpi.com

Catechol derivatives, with their rigid phenyl ring and reactive diol functionality, are suitable candidates for use as monomers or linkers in the synthesis of COFs and other porous materials. chemrxiv.org The benzyloxy group in this compound can serve multiple purposes: it can enhance the solubility of the monomer for better processing during synthesis, and it can introduce specific functionalities into the pores of the final COF material after deprotection. The resulting frameworks, featuring catechol-lined pores, can exhibit selective interactions with guest molecules, making them useful for applications such as the challenging separation of benzene and cyclohexane. nih.gov Furthermore, the integration of such aromatic diol units into polymer backbones is a strategy for developing materials for optoelectronic devices. cornell.edursc.org

Beyond the highly ordered structures of COFs, this compound can be used as a monomer for the synthesis of a broader range of polymeric materials. The hydroxyl groups can participate in polymerization reactions to form polyesters or polyethers. A key challenge in synthesizing polymers with catechol side chains is that the unprotected catechol groups can interfere with certain polymerization mechanisms, such as radical polymerization. acs.org

Therefore, using a protected monomer like this compound is often necessary. google.comcardiff.ac.uk The benzyl group ensures that the polymerization proceeds smoothly to form a well-defined polymer. nih.gov After polymerization, the benzyl groups can be removed to yield a functional polymer with pendant catechol groups. google.com These catechol-functionalized polymers are of great interest for a variety of applications, including bio-inspired adhesives (mimicking mussel adhesion), antimicrobial coatings, and platforms for sequestering metal ions. nih.govmdpi.com

Fluorescent Probes and Sensors

The intrinsic chemical properties of the catechol moiety within this compound make it a valuable component in the development of fluorescent probes and sensors. While direct applications of this compound as a fluorescent probe are not extensively documented in dedicated studies, the broader class of catechol derivatives has been widely explored for these purposes. The presence of the vicinal diol system is key to its utility in sensing applications.

The fundamental principle behind the use of catechol derivatives in fluorescent sensors often involves the modulation of a fluorophore's emission in response to binding with a target analyte. The catechol group can act as a recognition element, binding to specific ions or molecules, which in turn perturbs the electronic properties of an attached fluorescent reporter molecule. This can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

One common strategy involves the reaction of the catechol group with boronic acids. This interaction can be used to detect catecholamines, which are important neurotransmitters. For instance, a fluorescent sensor for catecholamines has been developed based on a quinolone fluorophore incorporating a boronic acid recognition element. nih.gov This sensor exhibits a high affinity for catecholamines and a "turn-on" fluorescence response to norepinephrine. nih.gov The catechol group of the analyte binds to the boronic acid, leading to a measurable change in the fluorescence output.

Furthermore, catechol moieties can be incorporated into larger molecular structures, such as polymers, to create fluorescent materials with sensing capabilities. Conjugated polymers containing pendant catechol groups have been synthesized and have shown strong fluorescence in solution. acs.org The catechol groups in these polymers can interact with various substrates, and this interaction can be monitored through changes in fluorescence, making them suitable for applications in fluorescence coating and staining. acs.org

Another approach is the development of sensor arrays using fluorescent dyes that respond differently to various catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. bohrium.com These arrays can produce distinctive fluorescence patterns for each analyte, allowing for their simultaneous detection and quantification. bohrium.com

The development of fluorescent probes specific for the catechol moiety itself is also an active area of research. For example, carbon dots functionalized with 4-carboxyphenylboronic acid have been used to create a fluorescent probe for the specific detection of catechol. researchgate.net The binding of catechol to the boronic acid groups on the carbon dots leads to fluorescence quenching, providing a mechanism for its quantification. researchgate.net

The following table summarizes the principles of catechol-based fluorescent probes:

| Sensing Principle | Target Analyte(s) | Mechanism of Action | Reference |

| Boronic acid binding | Catecholamines (e.g., norepinephrine) | Binding of catechol to boronic acid on a fluorophore, causing a "turn-on" fluorescence response. | nih.gov |

| Incorporation into conjugated polymers | Various substrates | Interaction of pendant catechol groups with substrates, monitored by changes in the polymer's fluorescence. | acs.org |

| Fluorescent sensor arrays | Catecholamine neurotransmitters | Differential response of multiple fluorescent dyes to produce unique fluorescence patterns for each analyte. | bohrium.com |

| Functionalized carbon dots | Catechol | Binding of catechol to boronic acid-functionalized carbon dots, leading to fluorescence quenching. | researchgate.net |

Analytical Chemistry Applications

Use in Chiral Separations (e.g., capillary electrophoresis)

While specific studies detailing the use of this compound in chiral separations via capillary electrophoresis (CE) are not prominent in the literature, the structural features of this compound suggest its potential applicability in this analytical technique. Capillary electrophoresis is a powerful method for separating enantiomers, which are chiral molecules that are mirror images of each other. researchgate.netnih.govspringernature.com The separation is typically achieved by adding a chiral selector to the background electrolyte. nih.gov

The effectiveness of chiral separations in CE relies on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to different migration times and thus, separation. nih.gov Common chiral selectors include cyclodextrins, crown ethers, chiral surfactants, and proteins. springernature.com

For a compound like this compound, which is itself chiral if the benzyloxy group introduces a stereocenter, or if it is derivatized to become chiral, its separation into enantiomers would be of interest. More commonly, derivatives of benzenediols could be the target of chiral separation methods. The hydroxyl groups of the catechol moiety and the ether linkage of the benzyloxy group provide sites for potential interactions with a chiral selector. These interactions can include hydrogen bonding, hydrophobic interactions, and inclusion complexation, particularly with cyclodextrin-based chiral selectors. mdpi.com

The general approach for the chiral separation of a compound like this compound or its derivatives would involve the following steps:

Selection of a Chiral Selector: Based on the chemical structure of the analyte, a suitable chiral selector would be chosen. For a molecule with aromatic rings and hydroxyl groups, cyclodextrins are often a good starting point due to their hydrophobic cavity and hydrophilic exterior.

Optimization of Separation Conditions: Various parameters of the CE method would be optimized to achieve the best resolution between the enantiomers. This includes the concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Detection: The separated enantiomers would be detected as they pass through the detector, typically a UV-Vis detector.

The following table outlines the key components and variables in the chiral separation of a hypothetical chiral derivative of this compound using capillary electrophoresis:

| Parameter | Description | Potential Options/Considerations |

| Chiral Selector | A chiral compound added to the background electrolyte to facilitate differential migration of enantiomers. | Native or derivatized cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin), chiral crown ethers, macrocyclic antibiotics. |

| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. | Phosphate (B84403), borate, or acetate (B1210297) buffers. The pH of the BGE is critical as it affects the charge of the analyte and the chiral selector. |

| Applied Voltage | The electric field applied across the capillary that drives the separation. | Typically in the range of 10-30 kV. Higher voltages can lead to faster separations but may also generate Joule heating. |

| Capillary Temperature | The temperature of the capillary during the separation. | Controlled to ensure reproducibility and can affect the interaction kinetics between the analyte and the chiral selector. |

| Detection Method | The means by which the separated analytes are detected. | UV-Vis absorbance is the most common method. Laser-induced fluorescence can be used for highly sensitive detection if the analyte is fluorescent or derivatized with a fluorescent tag. |

Chelation in Various Systems

The catechol group, a 1,2-dihydroxybenzene moiety, present in this compound is a well-established and potent chelating agent for a wide variety of metal ions. nih.govmdpi.comnih.gov Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion. semanticscholar.org The resulting complex is known as a chelate.

The two adjacent hydroxyl groups on the benzene ring of the catechol moiety can deprotonate to form a bidentate ligand that can bind strongly to metal ions. This chelation ability is a key aspect of the chemistry of catechol derivatives and has implications in various scientific and technological fields. The stability of the resulting metal-catecholate complexes is often high due to the chelate effect, where the formation of a five-membered ring including the metal ion and the two oxygen atoms of the catechol is entropically favored.

The interaction of catechol derivatives with metal ions is influenced by factors such as the pH of the medium, the nature of the metal ion, and the presence of other substituents on the catechol ring. In acidic conditions, the hydroxyl groups are protonated, and chelation is less likely to occur. As the pH increases, deprotonation of the hydroxyl groups is facilitated, leading to stronger chelation.

Catechol-containing molecules have been shown to form stable complexes with a wide range of metal ions, including but not limited to:

Transition Metals: Iron (Fe³⁺), Copper (Cu²⁺), Zinc (Zn²⁺), Manganese (Mn²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺).

Alkaline Earth Metals: Calcium (Ca²⁺) and Magnesium (Mg²⁺), although the interactions are generally weaker than with transition metals.

Other Metals: Aluminum (Al³⁺), Lead (Pb²⁺), and Cadmium (Cd²⁺).

The chelation properties of catechols are exploited in various applications. For instance, in the field of materials science, the coordination of catechol-containing polymers with metal ions can lead to the formation of cross-linked networks with tunable mechanical properties. mdpi.com In environmental chemistry, the ability of catechols to bind to heavy metal ions is relevant to the study of their environmental fate and transport.

The following table provides examples of metal ions that are known to be chelated by catechol moieties and the typical coordination behavior.

| Metal Ion | Typical Oxidation State | Coordination Geometry | Stability of Complex | Potential Applications of Chelation |

| Iron (Fe) | +3 | Octahedral | High | Siderophore mimics, catalysts, materials science |

| Copper (Cu) | +2 | Square planar or distorted octahedral | High | Catalysis, sensors, antifouling agents |

| Zinc (Zn) | +2 | Tetrahedral or octahedral | Moderate | Enzyme inhibitors, materials science |

| Aluminum (Al) | +3 | Octahedral | High | Treatment of metal overload, water purification |

| Lead (Pb) | +2 | Variable | Moderate to High | Remediation of heavy metal contamination |

The presence of the benzyloxy group in this compound may influence its chelation behavior due to steric and electronic effects, but the fundamental ability to chelate metal ions via the catechol group remains its dominant chemical feature in this context.

Research Directions and Future Perspectives

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 3-(Benzyloxy)benzene-1,2-diol and its derivatives is an area ripe for innovation, with a strong emphasis on developing more efficient, sustainable, and environmentally benign methods. Future research is expected to focus on several key areas:

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. organic-chemistry.org Future methodologies may employ enzymes for the selective hydroxylation of precursors or the resolution of racemic mixtures to obtain enantiomerically pure this compound. researchgate.netnih.gov Toluene monooxygenases, for example, have been shown to catalyze successive hydroxylations of benzene (B151609) to produce phenol (B47542) and catechol, a reaction pathway that could be engineered for more complex substrates. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : Advances in palladium catalysis can offer novel routes to construct the core structure of this compound. For instance, methods for the direct benzylation of phenols under neutral conditions using palladium catalysts could provide a more efficient alternative to traditional methods.

Electrochemical Synthesis : Green electro-organic synthesis presents an environmentally friendly approach for the synthesis of catechol derivatives. bohrium.comresearchgate.net This method can be applied to the oxidation of precursors to form the catechol moiety under mild conditions, avoiding the use of harsh chemical oxidants. bohrium.comresearchgate.net

Flow Chemistry and Microreactor Technology : The adoption of continuous flow processing can lead to improved reaction control, higher yields, and enhanced safety for the synthesis of this compound. This technology allows for precise control over reaction parameters, which is crucial for optimizing complex multi-step syntheses.

| Methodology | Key Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope |

| Palladium-Catalysis | High efficiency, functional group tolerance | Catalyst cost and removal, potential for metal contamination |

| Electrochemical Synthesis | Avoids hazardous reagents, mild conditions, high atom economy | Electrode fouling, scalability |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Initial equipment cost, potential for clogging |

Advanced Characterization Techniques and Multimodal Analysis

A comprehensive understanding of the structure, properties, and behavior of this compound requires the application of a suite of advanced analytical techniques. Future research will benefit from a multimodal approach that combines data from various methods to create a holistic picture of the compound.

High-Resolution Mass Spectrometry (HRMS) : Techniques such as ESI-MS and HRMS are crucial for the definitive identification of synthetic products and the characterization of complex reaction mixtures.

Advanced NMR Spectroscopy : One- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, HSQC, HMBC) will continue to be indispensable for elucidating the precise molecular structure of this compound and its derivatives.

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline derivatives, offering insights into conformation and intermolecular interactions.

Spectroscopic and Microscopic Imaging : Techniques like Fourier Transform Infrared (FTIR) imaging and Atomic Force Microscopy (AFM) can be employed to study the morphology and chemical composition of thin films and coatings derived from this compound. mdpi.com

Chromatographic Methods : Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the separation and quantification of complex mixtures containing this compound and its reaction products. bohrium.com

| Technique | Information Obtained |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition |

| Advanced NMR Spectroscopy | Detailed structural elucidation and connectivity |

| X-ray Crystallography | Three-dimensional molecular structure and packing |

| FTIR Imaging and AFM | Surface morphology and chemical composition of materials |

| UHPLC | Separation, identification, and quantification of components in a mixture |

Computational Advancements in Predictive Modeling and Drug Design

Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery and development process. For this compound, these tools can accelerate the identification of new therapeutic applications and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. bohrium.comnih.govnih.govresearchgate.net This allows for the prediction of the activity of novel compounds and the identification of key structural motifs for therapeutic efficacy.

Molecular Docking : Docking simulations can predict the binding modes and affinities of this compound and its analogs with various biological targets, such as enzymes and receptors. researchgate.netmdpi.comacs.orgacs.org This information is crucial for understanding the mechanism of action and for designing molecules with improved binding characteristics.

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. organic-chemistry.orgcanada.ca Applying these predictions to this compound derivatives can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

De Novo Drug Design : Advanced algorithms can be used to design novel molecules with desired properties based on the this compound scaffold. nih.govuit.noresearchgate.net These methods can explore a vast chemical space to identify promising new drug candidates.

Exploration of Novel Applications in Interdisciplinary Fields

The unique combination of a catechol core and a benzyloxy substituent in this compound opens up possibilities for its application in a variety of interdisciplinary fields beyond traditional pharmaceuticals.

Materials Science : The catechol moiety is known for its strong adhesive properties and its ability to form complexes with metal ions. mdpi.com This makes this compound a potential building block for the development of novel bio-inspired adhesives, coatings, and functional polymers. nih.gov Catechol-containing polymers have been explored for applications such as antifouling coatings and drug carriers. mdpi.com